molecular formula C23H26N2O6S2 B378833 2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID

2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID

Cat. No.: B378833
M. Wt: 490.6g/mol
InChI Key: RUPLTNGQLSTCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) is a complex organic compound that features a unique structure combining cyclopenta[b]thiophene and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) typically involves a multi-step process. The initial step often includes the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carboxylic acid groups. The final steps involve the formation of the imino and dioxopentane linkages under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives with fewer functional groups.

Scientific Research Applications

2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[b]thiophene and carboxylic acids, such as:

    Cyclopenta[b]thiophene-3-carboxylic acid: A simpler analog with fewer functional groups.

    2,2’-[(1,5-dioxopentane-1,5-diyl)di(imino)]bis(cyclopenta[b]thiophene-3-carboxylic acid): A related compound with a different dioxopentane linkage.

Uniqueness

The uniqueness of 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O6S2

Molecular Weight

490.6g/mol

IUPAC Name

2-[[5-[(3-carboxy-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

InChI

InChI=1S/C23H26N2O6S2/c1-23(2,9-15(26)24-19-17(21(28)29)11-5-3-7-13(11)32-19)10-16(27)25-20-18(22(30)31)12-6-4-8-14(12)33-20/h3-10H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)(H,30,31)

InChI Key

RUPLTNGQLSTCDA-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O)CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)O

Canonical SMILES

CC(C)(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O)CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)O

Origin of Product

United States

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